

2-(3-Chlorophenyl)-4-fluoropyrrolidine CAS number and synonyms

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)-4-fluoropyrrolidine

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An In-depth Technical Guide to **2-(3-Chlorophenyl)-4-fluoropyrrolidine**: Synthesis, Properties, and Medicinal Chemistry Applications

Abstract

This technical guide provides a comprehensive overview of **2-(3-Chlorophenyl)-4-fluoropyrrolidine**, a novel chemical entity of significant interest to researchers, scientists, and professionals in drug development. While a specific CAS number for this compound is not publicly cataloged, indicating its status as a likely novel substance, its structure represents a strategic combination of two pharmacologically significant scaffolds: the 2-aryl-pyrrolidine and the 4-fluoro-pyrrolidine. This document will deconstruct the medicinal chemistry rationale behind this unique combination, propose detailed synthetic strategies for its creation, and discuss its potential applications. By leveraging established, peer-reviewed methodologies for the synthesis of its constituent parts, this guide offers a robust framework for the laboratory-scale production and investigation of this promising compound.

Introduction and Rationale

The pyrrolidine ring is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] Its three-dimensional structure and ability to engage in key binding interactions make it a privileged scaffold. The strategic functionalization of the pyrrolidine ring allows for the fine-tuning of a compound's pharmacological profile. The target molecule, **2-(3-Chlorophenyl)-4-fluoropyrrolidine**, is a testament to this design principle, merging two key tactical modifications:

- **The 2-(3-Chlorophenyl) Moiety:** The introduction of an aryl group at the 2-position is a common strategy for creating ligands that target a wide array of biological systems. The 3-chlorophenyl substituent, in particular, is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[3] Its electronic properties and ability to form specific interactions, such as halogen bonding, can significantly enhance binding affinity and selectivity.[4][5]
- **The 4-Fluoro Substituent:** Fluorine has been termed a "medicinal chemist's best friend" for its profound impact on drug properties.[6][7] Introducing a fluorine atom at the 4-position of the pyrrolidine ring can induce a favorable conformational bias, block metabolic oxidation, modulate the basicity (pKa) of the pyrrolidine nitrogen, and improve pharmacokinetic properties.[8][9][10] This modification is a key feature in several successful drug candidates, including inhibitors of dipeptidyl peptidase IV (DPP-IV).[11]

This guide will provide the scientific foundation necessary to synthesize and explore the potential of **2-(3-Chlorophenyl)-4-fluoropyrrolidine** as a novel scaffold for drug discovery.

Physicochemical and Predicted Properties

While experimental data for the target compound is unavailable, its basic properties can be calculated. These predictions are valuable for planning synthetic workups, purification, and initial formulation studies.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ ClFN	Calculated
Molecular Weight	200.65 g/mol	Calculated
CAS Number	Not Available	-
Synonyms	None Identified	-

For comparison, the properties of related, known compounds are presented below:

Compound	Molecular Formula	Molecular Weight	CAS Number
3-(4-Fluorophenyl)pyrrolidine	C ₁₀ H ₁₂ FN	165.21 g/mol	144620-11-1
(R)-(-)-3-Fluoropyrrolidine HCl	C ₄ H ₉ ClFN	125.57 g/mol	136725-55-8
2-(4-Chlorophenyl)pyrrolidine	C ₁₀ H ₁₂ ClN	181.66 g/mol	-

Synthetic Strategies

The synthesis of **2-(3-Chlorophenyl)-4-fluoropyrrolidine** can be approached through several strategic disconnections. A robust and logical pathway involves the stereoselective synthesis of a suitable 4-fluoropyrrolidine precursor, followed by the introduction of the 3-chlorophenyl group. A plausible and well-precedented approach begins with (2S,4R)-4-hydroxyproline, a readily available chiral building block.

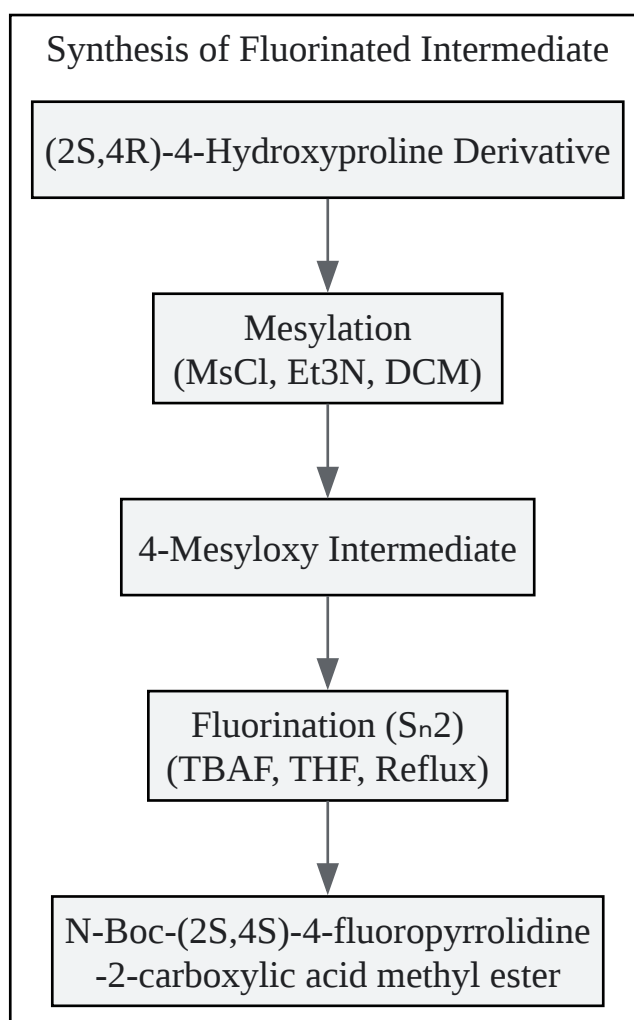
PART A: Synthesis of a Key 4-Fluoropyrrolidine Intermediate

The conversion of 4-hydroxyproline to a 4-fluoropyrrolidine derivative is a critical transformation. The fluorination of the hydroxyl group typically proceeds with inversion of stereochemistry (an S_N2 mechanism), meaning the trans-hydroxyproline will yield a cis-

fluoroproline derivative. A reliable method involves a two-step sequence of mesylation and nucleophilic fluorination.[12]

Experimental Protocol: Synthesis of N-Boc-(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid methyl ester

- **Protection and Esterification:** Commercially available (2S,4R)-4-hydroxy-L-proline is first protected with a tert-butyloxycarbonyl (Boc) group and esterified to the methyl ester using standard procedures.
- **Mesylation:** To a solution of N-Boc-(2S,4R)-4-hydroxyproline methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq). Methanesulfonyl chloride (1.2 eq) is then added dropwise, and the reaction is stirred for 2-4 hours, monitoring by TLC. Upon completion, the reaction is quenched with water, and the organic layer is washed with saturated NaHCO₃ solution, brine, dried over Na₂SO₄, and concentrated in vacuo to yield the mesylate.
- **Fluorination:** The crude mesylate is dissolved in anhydrous tetrahydrofuran (THF). Tetrabutylammonium fluoride (TBAF) (1.5 eq, 1M solution in THF) is added, and the mixture is heated to reflux for 12-18 hours. The reaction progress is monitored by TLC or LC-MS.
- **Workup and Purification:** After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-Boc-(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid methyl ester.



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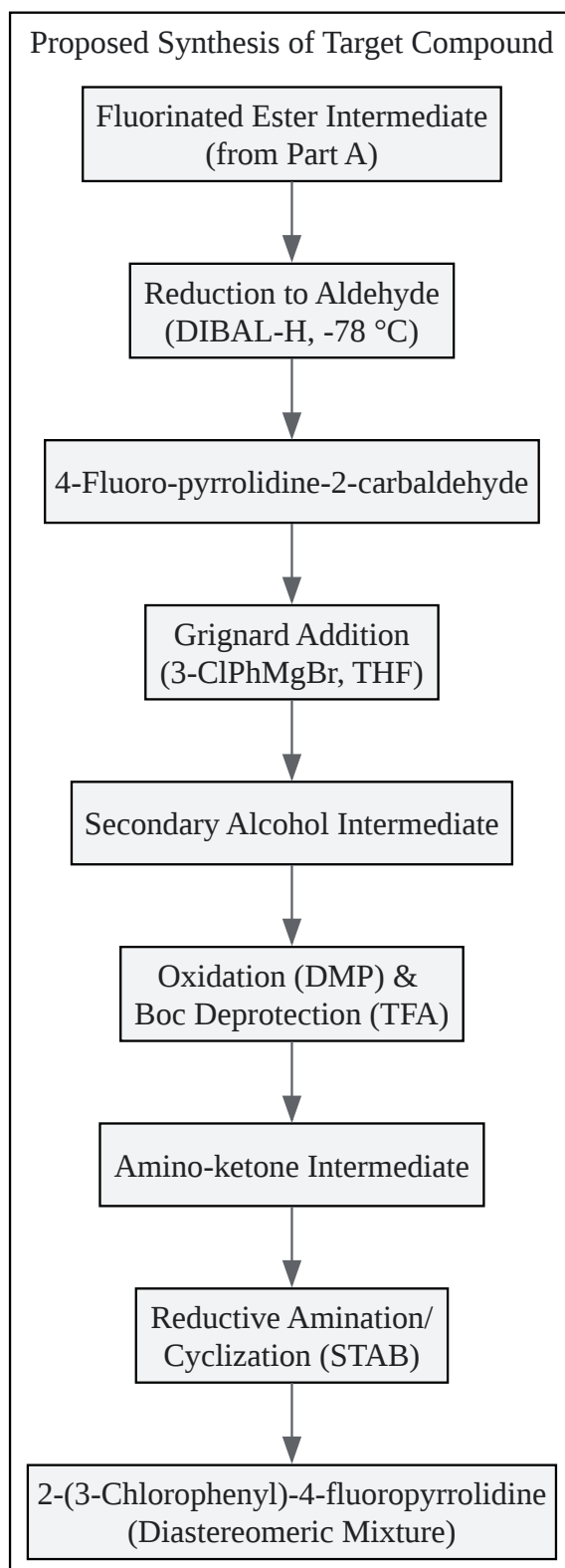
Caption: Workflow for the synthesis of a key 4-fluoropyrrolidine intermediate.

PART B: Proposed Convergent Synthesis of 2-(3-Chlorophenyl)-4-fluoropyrrolidine

With a suitable 4-fluoropyrrolidine intermediate in hand, the next critical step is the introduction of the 3-chlorophenyl group at the C2 position. A potential strategy involves the reduction of the C2-ester to an aldehyde, followed by a Grignard reaction and subsequent reductive amination/cyclization.

Proposed Experimental Protocol:

- **Reduction to Aldehyde:** The methyl ester from Part A (1.0 eq) is dissolved in anhydrous DCM and cooled to -78 °C. Diisobutylaluminium hydride (DIBAL-H) (1.1 eq, 1.0 M solution in hexanes) is added dropwise. The reaction is stirred at -78 °C for 1-2 hours. The reaction is carefully quenched with methanol, followed by a saturated aqueous solution of Rochelle's salt, and allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried and concentrated to yield the crude aldehyde.
- **Grignard Addition:** The crude aldehyde is dissolved in anhydrous THF and cooled to 0 °C. 3-Chlorophenylmagnesium bromide (1.2 eq, 1.0 M solution in THF) is added dropwise. The reaction is stirred for 2-4 hours while warming to room temperature. The reaction is quenched with a saturated aqueous NH₄Cl solution. The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.
- **Oxidation and Deprotection:** The resulting secondary alcohol is oxidized to the corresponding ketone using a standard oxidant like Dess-Martin periodinane (DMP) or a Swern oxidation. Following oxidation, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane).
- **Reductive Amination/Cyclization:** The resulting amino-ketone intermediate is then subjected to reductive amination conditions. Treatment with a reducing agent such as sodium triacetoxyborohydride (STAB) will facilitate the intramolecular cyclization and reduction of the resulting iminium ion to furnish the final **2-(3-Chlorophenyl)-4-fluoropyrrolidine**. The diastereomers can be separated by chiral chromatography.



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Caption: Proposed convergent synthesis of **2-(3-Chlorophenyl)-4-fluoropyrrolidine**.

Potential Applications in Drug Discovery

The unique structural combination of **2-(3-Chlorophenyl)-4-fluoropyrrolidine** makes it a highly attractive scaffold for targeting a variety of biological systems.

- **Central Nervous System (CNS) Agents:** The 3-chlorophenyl moiety is a common feature in ligands for serotonin and dopamine receptors, as well as various ion channels.^{[5][13]} The pyrrolidine scaffold can mimic the structures of key neurotransmitters. The fluorine atom can enhance blood-brain barrier permeability, making this scaffold particularly interesting for CNS disorders.
- **Enzyme Inhibitors:** As previously noted, both the 4-fluoropyrrolidine and aryl-pyrrolidine motifs are found in potent enzyme inhibitors.^{[4][11]} This scaffold could be explored for its inhibitory activity against kinases, proteases, and other enzymes implicated in oncology, inflammation, and metabolic diseases. For instance, the 4-fluoropyrrolidine core is crucial for DPP-IV inhibitors, while the 3-chlorophenyl group is found in PDE4 inhibitors.^{[4][11]}
- **Antiviral and Antimicrobial Agents:** The pyrrolidine ring is a component of many natural and synthetic antiviral and antimicrobial compounds. The specific substitutions on the target molecule could confer novel activity in these therapeutic areas.

Conclusion

While **2-(3-Chlorophenyl)-4-fluoropyrrolidine** remains a novel chemical entity without a registered CAS number, its rational design, based on the combination of two medically important pharmacophores, marks it as a compound of high potential. The synthetic pathways outlined in this guide are built upon well-established, reliable chemical transformations, providing a clear and feasible route to its synthesis. The exploration of this scaffold by research scientists and drug development professionals could lead to the discovery of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This document serves as a foundational guide to enable and encourage such discovery efforts.

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